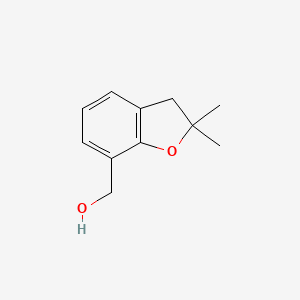

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,2-dimethyl-3H-1-benzofuran-7-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5,12H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFXMRFTJVYQMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383694 |

Source

|

| Record name | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38002-89-0 |

Source

|

| Record name | 2,3-Dihydro-2,2-dimethyl-7-benzofuranmethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38002-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38002-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol CAS 38002-89-0 properties

An In-Depth Technical Guide to (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol (CAS 38002-89-0)

This technical guide offers a comprehensive overview of the chemical and physical properties, safety information, and potential applications of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block or starting point for further investigation.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its structure features a dihydrobenzofuran core, which is a common motif in various biologically active molecules. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 38002-89-0 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| Melting Point | 59°C |

| Boiling Point | 293.6°C at 760 mmHg |

| Density | 1.101 g/cm³ |

| Flash Point | 127.8°C |

| Refractive Index | 1.545 |

| Topological Polar Surface Area | 29.5 Ų |

Synthesis and Experimental Protocols

The following diagram illustrates a generalized workflow for the synthesis of such compounds.

Physical and chemical properties of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound belonging to the benzofuran family. Its core structure consists of a fused benzene and dihydrofuran ring system with a gem-dimethyl group at the 2-position and a hydroxymethyl group at the 7-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 38002-89-0 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Melting Point | 59 °C | |

| Boiling Point | 293.6 °C at 760 mmHg | |

| Density | 1.101 g/cm³ | |

| Refractive Index | 1.545 | |

| Topological Polar Surface Area | 29.5 Ų | [1] |

| LogP (calculated) | 1.7 | [1] |

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be devised based on the known chemistry of benzofuran derivatives, particularly from its precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

Proposed Synthetic Pathway:

The synthesis can be envisioned as a multi-step process starting from 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which can be synthesized from 2-hydroxyacetophenone as described in US Patent 3,419,579.[2] The subsequent steps would involve the introduction of a hydroxymethyl group at the 7-position. One possible route is through formylation of the phenol followed by reduction. A more common approach would be the reduction of the corresponding carboxylic acid.

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Reduction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

This protocol is a general procedure for the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride (LiAlH₄) and is expected to be applicable for the synthesis of the target compound from its corresponding carboxylic acid.[3][4][5][6][7]

-

Materials:

-

2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of LiAlH₄ (1.5 molar equivalents) in anhydrous diethyl ether is prepared.

-

A solution of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (1 molar equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours or until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the hydroxymethyl protons, a singlet for the methylene protons of the dihydrofuran ring, and a singlet for the gem-dimethyl groups. The chemical shifts of the aromatic protons will be influenced by the positions of the substituents.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbon of the hydroxymethyl group, the methylene carbon and the quaternary carbon of the dihydrofuran ring, and the carbons of the dimethyl groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 178). Common fragmentation patterns for benzofuran derivatives involve cleavage of the substituents and opening of the dihydrofuran ring.[3]

Potential Biological Activity

Specific biological activity data for this compound has not been found in the reviewed literature. However, the benzofuran scaffold is a well-known pharmacophore present in numerous biologically active natural and synthetic compounds.[8][9] Derivatives of 2,2-dimethyl-2,3-dihydro-1-benzofuran have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[10][11][12]

Antimicrobial Activity

Several studies have demonstrated that derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol exhibit antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi of the Candida species.[8] The introduction of different substituents on the benzofuran core can modulate the antimicrobial spectrum and potency.

Anti-inflammatory Activity

Benzofuran derivatives have been investigated for their anti-inflammatory effects.[10] Some studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10] This suggests a potential mechanism of action involving the modulation of inflammatory signaling pathways.

Experimental Workflow for Biological Screening:

Caption: A general workflow for the biological evaluation of the target compound.

Potential Signaling Pathways

Given the reported anti-inflammatory activity of related benzofuran derivatives, this compound could potentially modulate inflammatory signaling pathways. A plausible, though unconfirmed, mechanism could involve the inhibition of enzymes like inducible nitric oxide synthase (iNOS) or cyclooxygenase-2 (COX-2), which are key players in the inflammatory response.

Caption: Hypothesized anti-inflammatory mechanism of action.

Conclusion

This compound is a compound of interest within the broader class of biologically active benzofurans. While specific experimental data for this molecule is limited, this guide provides a comprehensive overview based on available information for closely related structures. The presented physical and chemical properties, along with the proposed synthetic route and potential biological activities, offer a solid foundation for further research and development in the fields of medicinal chemistry and drug discovery. Future studies are warranted to elucidate the specific biological targets and mechanisms of action of this compound.

References

- 1. This compound | C11H14O2 | CID 2795472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. imreblank.ch [imreblank.ch]

- 5. researchgate.net [researchgate.net]

- 6. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)- | C16H22N2O5S | CID 47756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yloxy)-N-(o-tolyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol molecular structure and IUPAC name

This technical guide provides a comprehensive overview of the molecular structure, nomenclature, and synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol, a notable heterocyclic compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and IUPAC Nomenclature

The compound with the systematic name this compound is a derivative of benzofuran. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2,2-dimethyl-3H-1-benzofuran-7-yl)methanol[1]. Its structure features a dihydrobenzofuran core with two methyl groups at the 2-position and a hydroxymethyl group at the 7-position.

Key Structural Features:

-

Core Scaffold: Dihydrobenzofuran

-

Substitution:

-

Two methyl groups at position 2.

-

A hydroxymethyl group at position 7.

-

The molecular formula of the compound is C₁₁H₁₄O₂, and it has a molecular weight of 178.23 g/mol [1].

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, computed properties provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| XLogP3-AA | 1.9 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

The synthesis can be envisioned as a two-step process starting from the commercially available precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol.

-

Formylation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol: Introduction of a formyl group at the 7-position of the benzofuran ring to yield 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction.

-

Reduction of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde: The aldehyde is then reduced to the corresponding primary alcohol, this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Experimental Protocol for a Precursor Synthesis: 2,3-dihydro-2,2-dimethyl-7-benzofuranol

A detailed synthesis of the precursor, 2,3-dihydro-2,2-dimethyl-7-benzofuranol, is described in US Patent 3,419,579A[3]. The process starts from 2-hydroxyacetophenone and involves the following key steps:

-

Etherification: Reaction of 2-hydroxyacetophenone with methallyl chloride in the presence of a base (e.g., sodium hydroxide) to form 2-acetylphenyl methallyl ether[3].

-

Claisen Rearrangement and Cyclization: The ether is heated in the presence of a catalyst, such as anhydrous magnesium chloride, to induce a Claisen rearrangement followed by intramolecular cyclization to yield 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran[3].

-

Baeyer-Villiger Oxidation: The resulting acetylbenzofuran is treated with a peroxy acid (e.g., peracetic acid) to form 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran[3].

-

Hydrolysis: The acetoxy derivative is hydrolyzed with a base (e.g., sodium hydroxide) to afford the final product, 2,3-dihydro-2,2-dimethyl-7-benzofuranol[3].

Spectroscopic Data

Specific, experimentally determined NMR data for this compound is not readily found in the literature. However, data for structurally related compounds can provide an estimation of the expected chemical shifts.

¹H and ¹³C NMR of Related Benzofuran Derivatives:

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| A related 2,3-dihydrobenzofuran derivative | 7.08-6.96 (m, 2H), 6.80-6.72 (m, 1H), 6.69-6.63 (m, 1H), 4.35 -4.27 (m, 2H), 1.67-1.47 (m, 2H), 1.25 (d, J = 15.5 Hz, 2H), 1.20-1.10 (m, 4H), 1.09 (s, 6H), 1.06 (s, 6H), 0.77 (t, J = 7.2 Hz, 3H)[4] | 159.60, 135.58, 127.68, 123.33, 120.08, 109.23, 83.10, 82.28, 46.54, 41.38, 26.70, 24.70, 24.67, 23.13, 13.96[4] |

| Another related 2,3-dihydrobenzofuran derivative | 7.08-6.95 (m, 2H), 6.79-6.71 (m, 1H), 6.69-6.62 (m, 1H), 4.35-4.26 (m, 2H), 1.64-1.45 (m, 2H), 1.35-1.22 (m, 2H), 1.22-1.10 (m, 2H), 1.08 (s, 6H), 1.06 (s, 6H), 0.77 (t, J = 7.3 Hz, 3H)[4] | 159.59, 135.50, 127.67, 123.30, 120.05, 109.19, 83.07, 82.26, 46.60, 44.10, 24.68, 24.63, 17.79, 14.49[4] |

Visualization of the Molecular Structure

References

- 1. This compound | C11H14O2 | CID 2795472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde | C11H12O2 | CID 2795471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3419579A - Synthesis of 2,3-dihydro-2,2-dimethyl-7-benzofuranol - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

Spectroscopic Profile of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. Due to the limited availability of experimentally derived spectra in public-domain literature and databases, this document presents a detailed compilation of predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for obtaining such spectroscopic data are also detailed to guide researchers in the experimental characterization of this and structurally related molecules. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of benzofuran derivatives in drug discovery and development.

Introduction

This compound, with the molecular formula C₁₁H₁₄O₂, is a derivative of the dihydrobenzofuran scaffold, a common motif in a variety of biologically active compounds.[1] Accurate and comprehensive spectroscopic data is crucial for the unequivocal identification and characterization of this compound, ensuring its purity and structural integrity in research and development settings. This document aims to fill the current gap in readily accessible experimental data by providing a robust predicted spectroscopic profile.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1 - 7.2 | d | 1H | Ar-H |

| ~6.8 - 6.9 | t | 1H | Ar-H |

| ~6.7 - 6.8 | d | 1H | Ar-H |

| ~4.7 | s | 2H | -CH₂OH |

| ~3.0 | s | 2H | -CH₂- (dihydrofuran ring) |

| ~2.5 | br s | 1H | -OH |

| ~1.5 | s | 6H | -C(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Ar-C (C-O) |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~120 | Ar-C |

| ~110 | Ar-C |

| ~85 | -C(CH₃)₂ |

| ~65 | -CH₂OH |

| ~40 | -CH₂- (dihydrofuran ring) |

| ~25 | -C(CH₃)₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3650 - 3200 | Broad, Strong | O-H stretch | Alcohol |

| 3100 - 3000 | Medium | C-H stretch | Aromatic |

| 2980 - 2850 | Strong | C-H stretch | Aliphatic |

| 1600 - 1450 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1250 - 1000 | Strong | C-O stretch | Alcohol, Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted major fragments for this compound under electron ionization (EI) are outlined below. Alcohols often undergo fragmentation through alpha cleavage and dehydration.[2][3]

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - CH₃]⁺ | Loss of a methyl group |

| 160 | [M - H₂O]⁺ | Dehydration |

| 149 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group (alpha cleavage) |

| 131 | [M - CH₃ - H₂O]⁺ | Loss of a methyl group and water |

| 107 | [C₇H₇O]⁺ | Benzyl-type fragment |

| 79 | [C₆H₇]⁺ | A common fragment in benzyl alcohol derivatives[4] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The solution should be clear and free of particulate matter.

-

Tube Loading: Transfer the solution into a clean, dry 5 mm NMR tube.[5]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent.[6]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming to obtain sharp spectral lines.[6]

-

Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

-

Analysis: The chemical shifts, multiplicities, and integrals of the peaks are analyzed to determine the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.[7]

-

Sample Preparation:

-

Liquid Sample (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.[8]

-

-

Data Acquisition: Place the prepared sample in the IR beam path and collect the spectrum. The instrument records an interferogram, which is then Fourier transformed into a spectrum of absorbance or transmittance versus wavenumber.[9]

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.[10]

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for small organic molecules. In EI, a high-energy electron beam bombards the sample, causing the loss of an electron to form a molecular ion and inducing fragmentation.[11]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11]

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile for this compound, covering NMR, IR, and MS data. In the absence of published experimental spectra, these predictions serve as a valuable reference for researchers working with this compound. The included generalized experimental protocols offer a practical guide for the spectroscopic characterization of this and similar molecules, supporting the advancement of research in medicinal chemistry and drug development.

References

- 1. This compound | C11H14O2 | CID 2795472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

Alternative Synthesis Routes for 2,2-dimethyl-2,3-dihydro-1-benzofuran Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,2-dimethyl-2,3-dihydro-1-benzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and synthetic compounds. Its derivatives have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. While classical synthetic approaches are established, the exploration of alternative routes is crucial for improving efficiency, reducing costs, and accessing novel analogs. This technical guide provides a comprehensive overview of key alternative synthesis strategies for 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives, complete with detailed experimental protocols, quantitative data, and mechanistic pathway diagrams.

Synthesis from 2-Hydroxyacetophenone: An Economical Alternative

A notable alternative to traditional methods, particularly those starting from the more expensive catechol, is a multi-step synthesis commencing with 2-hydroxyacetophenone. This route offers a cost-effective pathway to valuable intermediates such as 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol.

Reaction Pathway

The synthesis proceeds through a four-step sequence:

-

Etherification: Reaction of 2-hydroxyacetophenone with a methallyl halide.

-

Rearrangement and Cyclization: Intramolecular rearrangement and subsequent cyclization of the resulting ether.

-

Oxidation: Conversion of the acetyl group to an acetoxy group.

-

Hydrolysis: Hydrolysis of the acetoxy group to yield the final hydroxyl derivative.

Experimental Protocols and Quantitative Data

The following tables summarize the experimental conditions and yields for the synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol from 2-hydroxyacetophenone, based on patented procedures.

Table 1: Synthesis of 2-Acetylphenyl Methallyl Ether

| Parameter | Value |

| Starting Material | 2-Hydroxyacetophenone |

| Reagents | Methallyl chloride, Sodium hydroxide |

| Solvent | Methyl alcohol |

| Temperature | Reflux |

| Reaction Time | 8 hours |

| Yield | Not specified in patent for this step |

Table 2: Rearrangement and Cyclization to 2,2-Dimethyl-2,3-dihydro-7-acetylbenzofuran

| Parameter | Value |

| Starting Material | 2-Acetylphenyl methallyl ether |

| Catalyst | Anhydrous magnesium chloride |

| Temperature | 190-200 °C |

| Reaction Time | 5 hours |

| Yield | Not specified in patent for this step |

Table 3: Oxidation to 2,2-Dimethyl-2,3-dihydro-7-acetoxybenzofuran

| Parameter | Value |

| Starting Material | 2,2-Dimethyl-2,3-dihydro-7-acetylbenzofuran |

| Reagent | 31% Peracetic acid in acetic acid |

| Solvent | Chloroform |

| Temperature | Room temperature |

| Reaction Time | 3 days |

| Conversion | 87% |

Table 4: Hydrolysis to 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol

| Parameter | Value |

| Starting Material | 2,2-Dimethyl-2,3-dihydro-7-acetoxybenzofuran |

| Reagents | Sodium hydroxide, Hydrochloric acid |

| Solvent | Water, Ethanol |

| Temperature | Reflux |

| Reaction Time | 2.5 hours |

| Yield | Not specified in patent for this step |

Claisen Rearrangement and Intramolecular Cyclization

A classical yet effective alternative approach involves the thermal or Lewis acid-catalyzed Claisen rearrangement of a 2-(2-methylallyloxy)phenol intermediate. The subsequent intramolecular cyclization of the resulting ortho-substituted phenol yields the desired 2,2-dimethyl-2,3-dihydro-1-benzofuran ring system.

Reaction Pathway

This two-step sequence is a powerful tool for the construction of the dihydrobenzofuran core.

Experimental Considerations

While the Claisen rearrangement is a well-established reaction, specific conditions for substrates leading to 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives can vary. Thermal rearrangement often requires high temperatures (180-220 °C), while Lewis acid catalysis (e.g., with BF₃·OEt₂ or AlCl₃) can proceed at lower temperatures. The subsequent cyclization of the 2-(2-methylallyl)phenol intermediate is typically acid-catalyzed.

Table 5: General Conditions for Claisen Rearrangement and Cyclization

| Step | Reagents/Conditions | Temperature |

| Claisen Rearrangement | Neat (thermal) or Lewis Acid (e.g., BF₃·OEt₂) | 180-220 °C (thermal) or RT to 80 °C (catalytic) |

| Intramolecular Cyclization | Acid catalyst (e.g., H₂SO₄, PPA) | Varies with catalyst |

Note: Specific quantitative data for the direct synthesis of unsubstituted 2,2-dimethyl-2,3-dihydro-1-benzofuran via this route requires further empirical determination.

Palladium-Catalyzed Intramolecular Cyclization

Modern transition-metal catalysis offers elegant and efficient methods for the synthesis of heterocyclic compounds. Palladium-catalyzed intramolecular cyclization of 2-(2-methylallyl)phenols presents a promising alternative for the construction of the 2,2-dimethyl-2,3-dihydro-1-benzofuran core, often under mild reaction conditions.

Reaction Pathway

This catalytic cycle typically involves the coordination of the palladium catalyst to the alkene, followed by nucleophilic attack from the phenolic oxygen.

Experimental Protocols and Quantitative Data

The palladium-catalyzed oxidative cyclization of 2-allylphenols has been reported to proceed efficiently. While specific examples for 2-(2-methylallyl)phenol leading to the 2,2-dimethyl derivative are less common in the provided literature, the general conditions can be adapted.

Table 6: Representative Conditions for a Palladium-Catalyzed Oxidative Cyclization

| Parameter | Value |

| Starting Material | 2-Allylphenol |

| Catalyst | PdCl₂ (2 mol%) |

| Reoxidant | Cu(OAc)₂ (2 eq.), LiCl (2 eq.) |

| Solvent | DMF/H₂O (10:1) |

| Temperature | Room Temperature |

| Reaction Time | 25 minutes |

| Yield | 92% (for 2-methylbenzofuran) |

Adaptation of this methodology to 2-(2-methylallyl)phenol is expected to yield the desired 2,2-dimethyl-2,3-dihydro-1-benzofuran derivative. Optimization of reaction conditions may be required.

Organocatalytic Enantioselective Synthesis

For the synthesis of chiral 2,2-dimethyl-2,3-dihydro-1-benzofuran derivatives, organocatalysis has emerged as a powerful tool. Enantioselective intramolecular reactions, such as Michael additions, can be catalyzed by chiral organic molecules to afford products with high stereocontrol.

Conceptual Reaction Pathway

An organocatalytic approach could involve the activation of a suitable precursor by a chiral catalyst, followed by an intramolecular cyclization that sets the stereochemistry of the final product.

The Diverse Biological Activities of Benzofuran and Dihydrobenzofuran Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran and dihydrobenzofuran ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. Their versatile structures have been extensively explored, leading to the discovery of potent agents with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the significant biological activities of these scaffolds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. Detailed experimental protocols for key assays and a summary of quantitative activity data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Benzofuran and dihydrobenzofuran derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in tumor growth and proliferation.

Quantitative Anticancer Activity Data

The cytotoxic effects of various benzofuran and dihydrobenzofuran derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most potent compounds are summarized in the table below.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated Benzofuran | 3-Bromomethyl-2-methyl-5-nitrobenzofuran | HL-60 (Leukemia) | 0.1 | [1] |

| Halogenated Benzofuran | 3-Bromomethyl-2-methyl-5-nitrobenzofuran | K562 (Leukemia) | 5 | [1] |

| Benzofuran-Chalcone Hybrid | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 (Colon Cancer) | 0.35 | |

| Benzofuran-Chalcone Hybrid | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 (Colon Cancer) | 0.59 | |

| Benzofuran-Chalcone Hybrid | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | H1299 (Lung Cancer) | 1.46 | |

| Benzofuran-Chalcone Hybrid | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung Cancer) | 2.85 | |

| Benzofuran-2-carboxamide | Derivative with 1,2,3-triazole | A549 (Lung Cancer) | 0.57 | [2] |

| Benzofuran-2-carboxamide | Derivative with 1,2,3-triazole | HeLa (Cervical Cancer) | 0.73 | [2] |

| Benzofuran-2-carboxamide | Derivative with 1,2,3-triazole | HCT-116 (Colon Cancer) | 0.87 | [2] |

| Benzofuran-based oxadiazole | Bromo derivative | HCT116 (Colon Cancer) | 3.27 | [2] |

| Benzofuran-Thiazole Hybrid | Methyl-substituted | PC3 (Prostate Cancer) | 4.0 | [2] |

| Benzofuran-Thiazole Hybrid | Methyl-substituted | HeLa (Cervical Cancer) | 6.55 | [2] |

| Benzofuran-Thiazole Hybrid | Methyl-substituted | HePG2 (Liver Cancer) | 8.49 | [2] |

| Piperazine-based Benzofuran | Compound 38 | A549 (Lung Cancer) | 25.15 | [2] |

| Piperazine-based Benzofuran | Compound 38 | K562 (Leukemia) | 29.66 | [2] |

Mechanism of Action: VEGFR-2 Inhibition

A key mechanism underlying the anticancer activity of several benzofuran derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. By blocking the VEGF/VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth.[2]

Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by benzofuran derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in cell culture medium. Add the different concentrations of the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

This assay determines the direct inhibitory activity of the compounds against the VEGFR-2 kinase.

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations, recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable kinase buffer.

-

Kinase Reaction: Initiate the reaction and incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP consumption.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Anti-inflammatory Activity

Benzofuran and dihydrobenzofuran derivatives have shown potent anti-inflammatory effects by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Quantitative Anti-inflammatory Activity Data

The inhibitory effects of these compounds on the production of inflammatory mediators are presented below.

| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |

| Fluorinated Benzofuran | Compound 3 | PGE2 Inhibition | 1.48 | [3] |

| Fluorinated Benzofuran | Compound 2 | PGE2 Inhibition | 1.92 | [3] |

| Fluorinated Benzofuran | Group I Compounds | Nitric Oxide Inhibition | 2.4 - 5.2 | [3] |

| Fluorinated Benzofuran | Group I Compounds | Interleukin-6 Inhibition | 1.2 - 9.04 | [3] |

| Fluorinated Benzofuran | Group I Compounds | CCL2 Inhibition | 1.5 - 19.3 | [3] |

| Aza-benzofuran | Compound 1 | Nitric Oxide Inhibition | 17.3 | [4] |

| Aza-benzofuran | Compound 4 | Nitric Oxide Inhibition | 16.5 | [4] |

| Piperazine/Benzofuran Hybrid | Compound 5d | Nitric Oxide Inhibition | 52.23 | [5] |

Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

Certain benzofuran derivatives exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[5] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

The following diagram illustrates the inhibition of these pathways by benzofuran derivatives.

Experimental Protocols

This assay measures the accumulation of nitrite, a stable product of NO, in cell culture supernatants.

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate and incubate overnight.

-

Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm.

-

Data Analysis: Calculate the concentration of nitrite from a standard curve and determine the IC50 value for NO inhibition.

This technique is used to detect and quantify the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

-

Cell Treatment and Lysis: Treat cells as described for the Griess assay. After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-p65, p65, p-ERK, ERK).

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Antimicrobial Activity

Benzofuran and dihydrobenzofuran scaffolds have been shown to possess broad-spectrum antimicrobial activity against various bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Aza-benzofuran | Compound 1 | Staphylococcus aureus | 12.5 | [4] |

| Aza-benzofuran | Compound 1 | Salmonella typhimurium | 12.5 | [4] |

| Aza-benzofuran | Compound 1 | Escherichia coli | 25 | [4] |

| Oxa-benzofuran | Compound 6 | Penicillium italicum | 12.5 | [4] |

| Oxa-benzofuran | Compound 6 | Colletotrichum musae | 12.5 - 25 | [4] |

| Benzofuran Amide | Compound 6a, 6b, 6f | Gram-positive & Gram-negative bacteria | 6.25 | [6] |

| 2-Arylbenzofuran | Hydroxylated at C-6 | Various bacterial strains | 0.78 - 3.12 | [7] |

| 3-Aryl-methanone Benzofuran | Hydrophobic analogs | E. coli, S. aureus, MRSA, B. subtilis | 0.39 - 3.12 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of a compound against a specific microorganism.

-

Preparation of Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Add the prepared microbial inoculum to each well.

-

Controls: Include wells for a positive control (a standard antibiotic) and a negative control (broth and solvent).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Activity

Derivatives of benzofuran have emerged as promising neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action and In Vitro Evidence

Benzofuran derivatives have been shown to protect neuronal cells from various insults, including excitotoxicity and oxidative stress. For instance, certain 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated significant protection against NMDA-induced excitotoxic neuronal cell damage in primary cultured rat cortical cells.[8] One derivative, with a methyl substitution at the R2 position, exhibited neuroprotective effects comparable to the NMDA antagonist memantine.[8] Additionally, some compounds have shown the ability to scavenge free radicals and inhibit lipid peroxidation.[8]

The following diagram illustrates a general workflow for assessing the neuroprotective activity of benzofuran derivatives.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases.

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in appropriate medium. For some studies, cells can be differentiated into a more mature neuronal phenotype by treatment with agents like retinoic acid.

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for a specified period (e.g., 1-24 hours).

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as 1-methyl-4-phenylpyridinium (MPP+), amyloid-beta (Aβ) peptide, or N-methyl-D-aspartate (NMDA), to induce cell death.

-

Assessment of Cell Viability: After the neurotoxin treatment, assess cell viability using the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

Mechanistic Studies: To investigate the mechanism of neuroprotection, assays for apoptosis (e.g., Annexin V/propidium iodide staining followed by flow cytometry), reactive oxygen species (ROS) generation, and mitochondrial membrane potential can be performed.

This guide highlights the significant and diverse biological activities of benzofuran and dihydrobenzofuran scaffolds. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals, aiming to accelerate the discovery and development of novel therapeutics based on these versatile heterocyclic systems. The continued exploration of these scaffolds holds great promise for addressing a wide range of unmet medical needs.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives -Biomolecules & Therapeutics [koreascience.kr]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 26, 2025 – While direct and extensive research on the medicinal chemistry applications of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol remains nascent, the broader class of benzofuran derivatives has demonstrated significant therapeutic potential across a spectrum of diseases. This technical guide consolidates the existing knowledge on related benzofuran scaffolds to extrapolate the potential applications of this compound and its derivatives, providing a roadmap for future research and drug development endeavors.

The 2,2-dimethyl-2,3-dihydro-1-benzofuran core structure is a key pharmacophore found in a variety of biologically active molecules. The inherent structural features of this scaffold, including the fused benzene and dihydrofuran rings, provide a rigid framework that can be strategically modified to interact with various biological targets. The presence of a methanol group at the 7-position offers a crucial handle for synthetic elaboration, enabling the generation of diverse libraries of compounds for biological screening.

Potential Therapeutic Applications

Based on the activities of structurally related benzofuran derivatives, this compound could serve as a valuable starting point for the development of novel therapeutics in the following areas:

-

Anticancer Agents: Numerous benzofuran derivatives have exhibited potent cytotoxic activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of critical cellular processes such as cell proliferation and survival. For instance, certain benzofuran-3-yl-(indol-3-yl)maleimides have been identified as potent inhibitors of glycogen synthase kinase 3β (GSK-3β), a key enzyme in cancer cell proliferation and survival.[2]

-

Antimicrobial Agents: The benzofuran scaffold is a recurring motif in compounds with significant antibacterial and antifungal properties.[3] Derivatives can be designed to target essential microbial enzymes or disrupt cell wall integrity.

-

Anti-inflammatory Agents: Several benzofuran derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[4] For example, some fluorinated benzofuran and dihydrobenzofuran derivatives have been shown to suppress the production of pro-inflammatory mediators.[5]

-

Kinase Inhibitors: The rigid structure of the benzofuran nucleus makes it an attractive scaffold for the design of kinase inhibitors, which are crucial in treating a variety of diseases, including cancer and inflammatory disorders.[6] Benzofuran-based compounds have been developed as inhibitors of mTOR signaling and cyclin-dependent kinase 2 (CDK2).[7][8]

Synthetic Pathways and Key Intermediates

The synthesis of this compound and its derivatives typically starts from readily available precursors. A key intermediate is 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which can be synthesized from 2-hydroxyacetophenone. The hydroxyl group at the 7-position can then be functionalized to introduce the methanol group or other moieties for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis and evaluation of derivatives of this compound.

Caption: A generalized workflow for the synthesis and evaluation of derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on derivatives of this compound are not available, general trends from the broader benzofuran class can guide future design efforts.[3][9] Key considerations include:

-

Substitution at the 7-position: The hydroxymethyl group provides a vector for exploring various substituents to probe interactions with target proteins. Conversion to esters, ethers, and amines can significantly modulate potency and pharmacokinetic properties.

-

Modifications of the Dihydrofuran Ring: Alterations to the gem-dimethyl group can influence metabolic stability and binding affinity.

-

Aromatic Ring Substitution: Introduction of substituents on the benzene ring can impact electronic properties and provide additional points of interaction with biological targets.

Experimental Protocols

While specific experimental protocols for the synthesis and biological evaluation of this compound derivatives are not yet published, the following are representative methodologies adapted from studies on related benzofuran compounds.

General Procedure for Synthesis of this compound Derivatives (Illustrative)

-

Esterification: To a solution of this compound in an appropriate solvent (e.g., dichloromethane), add a carboxylic acid, a coupling agent (e.g., DCC or EDC), and a catalytic amount of DMAP. Stir the reaction mixture at room temperature until completion.

-

Etherification: To a suspension of sodium hydride in a polar aprotic solvent (e.g., THF), add this compound at 0 °C. After stirring, add an alkyl halide and allow the reaction to proceed to completion.

-

Purification: The synthesized derivatives would be purified using standard techniques such as column chromatography on silica gel.

-

Characterization: The structure of the purified compounds would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Representative Biological Assay: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzofuran derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

-

Synthesis of Diverse Libraries: A systematic exploration of derivatives by modifying the hydroxymethyl group and other positions on the scaffold is warranted.

-

High-Throughput Screening: Screening these libraries against a panel of biological targets, including kinases, cancer cell lines, and microbial strains, will be crucial to identify lead compounds.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by active compounds will be essential for their further development.

The logical relationship for initiating a drug discovery program based on this scaffold is depicted below.

Caption: Logic for initiating a drug discovery program.

References

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From a natural product lead to the identification of potent and selective benzofuran-3-yl-(indol-3-yl)maleimides as glycogen synthase kinase 3beta inhibitors that suppress proliferation and survival of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol , a derivative of the 2,3-dihydro-1-benzofuran scaffold, presents itself as a valuable and versatile building block for the synthesis of a wide array of complex molecules. Its unique structure, featuring a fused heterocyclic ring system and a reactive primary alcohol functional group, makes it an attractive starting material for researchers in drug development, agrochemicals, and materials science. This technical guide provides an in-depth overview of its synthesis, physicochemical properties, and potential applications as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its closely related derivatives is presented in Table 1. These data are essential for planning and executing synthetic transformations and for the characterization of resulting products.

| Property | This compound | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde |

| CAS Number | 38002-89-0[1] | 42327-95-7[2] | 38002-88-9 |

| Molecular Formula | C₁₁H₁₄O₂[1] | C₁₁H₁₂O₃[2] | C₁₁H₁₂O₂ |

| Molecular Weight | 178.23 g/mol [1] | 192.21 g/mol [2] | 176.21 g/mol |

| Appearance | Not specified | Not specified | Not specified |

| Boiling Point | Not specified | Not specified | Not specified |

| Melting Point | Not specified | Not specified | Not specified |

| Solubility | Not specified | Not specified | Not specified |

Synthesis of this compound

While direct, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, a plausible and efficient synthetic route can be devised based on the synthesis of its carboxylic acid precursor followed by reduction.

Step 1: Synthesis of 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

The synthesis of the key intermediate, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, can be achieved from Benzoic acid, 2-hydroxy-3-(2-methyl-2-propen-1-yl)-.[2] The reaction involves an intramolecular cyclization.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, place Benzoic acid, 2-hydroxy-3-(2-methyl-2-propen-1-yl)-.

-

Cyclization: The cyclization is reported to occur at a high temperature, specifically between 210-215 °C, for a duration of 0.75 hours.[2] This is likely a thermal cyclization, possibly with the aid of a catalyst, though not explicitly mentioned in the available abstract.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled. The product, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, can be purified by standard techniques such as recrystallization or column chromatography. A reported yield for this transformation is 61%.[2]

References

The Quest for Novel Therapeutics: A Technical Guide to the Discovery and Isolation of Dihydrobenzofuran Natural Products

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of natural products has long been a source of inspiration for the development of new therapeutic agents. Among these, the dihydrobenzofuran scaffold is a privileged structure, appearing in a multitude of biologically active compounds with potential applications in oncology, inflammatory diseases, and infectious diseases. This technical guide provides an in-depth overview of the core methodologies for the discovery and isolation of novel dihydrobenzofuran natural products, tailored for researchers and professionals in the field of drug development.

Sourcing Novel Dihydrobenzofuran Compounds

Dihydrobenzofuran natural products are predominantly found in the plant and fungal kingdoms.[1] Various plant families, such as Asteraceae, Polygonaceae, and Leguminosae, are known to produce these compounds.[1][2] Fungi, particularly endophytic and marine-derived species, also represent a rich and largely untapped source of novel dihydrobenzofurans.[1][3][4][5]

Key Natural Sources:

-

Plants: Species such as Polygonum barbatum, Dalbergia species, and those from the Zanthoxylum genus have yielded novel dihydrobenzofuran derivatives.[6][7][8]

-

Fungi: Marine-derived fungi, including species of Aspergillus and Penicillium, have been shown to produce a diverse array of bioactive secondary metabolites, including dihydrobenzofurans.[3][5][9]

A Roadmap to Isolation and Purification: Experimental Workflow

The successful isolation of dihydrobenzofuran natural products from their native sources hinges on a systematic and multi-step experimental workflow. This process typically involves extraction, fractionation, and purification, guided by bioassay- or spectroscopy-based screening.

Figure 1: General workflow for the isolation and purification of dihydrobenzofuran natural products.

Detailed Experimental Protocols

Extraction of Plant Material

A robust extraction protocol is fundamental to maximizing the yield of the target compounds.

Protocol: Maceration and Solvent Extraction

-

Preparation: Air-dry the plant material (e.g., leaves, stems, roots) and grind it into a fine powder.

-

Defatting (Optional): For plant materials rich in lipids, pre-extract the powdered material with a non-polar solvent like hexane to remove fats and waxes.

-

Maceration: Submerge the powdered plant material in a polar solvent such as methanol or ethyl acetate at room temperature. The ratio of plant material to solvent is typically 1:10 (w/v).

-

Extraction: Allow the mixture to stand for 24-72 hours with occasional agitation.

-

Filtration and Concentration: Filter the mixture and collect the filtrate. Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation by Liquid-Liquid Partitioning

The crude extract is a complex mixture. Liquid-liquid partitioning separates compounds based on their differential solubility in immiscible solvents.

Protocol: Solvent Partitioning

-

Suspension: Suspend the crude extract in a mixture of water and methanol (e.g., 9:1 v/v).

-

Sequential Partitioning: Transfer the suspension to a separatory funnel and partition it sequentially with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.

-

Fraction Collection: Collect each solvent layer, which now contains a fraction enriched with compounds of corresponding polarity. Dihydrobenzofurans are often found in the ethyl acetate fraction.

-

Concentration: Evaporate the solvent from each fraction to yield the respective dried fractions.

Purification by Column Chromatography

Column chromatography is a key step in isolating individual compounds from the enriched fractions.

Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a glass column packed with silica gel as the stationary phase, using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: Adsorb the dried fraction (e.g., ethyl acetate fraction) onto a small amount of silica gel and load it onto the top of the packed column.

-

Elution: Elute the column with a solvent system of gradually increasing polarity. A common gradient is n-hexane/ethyl acetate, starting with 100% n-hexane and progressively increasing the proportion of ethyl acetate.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

TLC Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest. Pool fractions with similar TLC profiles.

High-Performance Liquid Chromatography (HPLC)

For final purification to obtain a single, pure compound, preparative High-Performance Liquid Chromatography (HPLC) is often employed.

Protocol: Preparative HPLC

-

Column and Mobile Phase Selection: Choose a suitable preparative HPLC column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water) based on analytical HPLC development.

-

Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the fractions corresponding to the desired peaks as detected by a UV detector.

-

Purity Confirmation: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Removal: Remove the solvent from the pure fractions to obtain the isolated dihydrobenzofuran.

Structure Elucidation

The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions and conjugation within the molecule.

Biological Activity and Quantitative Data

Many novel dihydrobenzofuran natural products have demonstrated significant biological activities. The following tables summarize representative quantitative data from the literature.

| Compound Name | Source Organism | Biological Activity | Target Cell Line/Enzyme | IC₅₀ (µM) | Reference |

| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate (Compound 1) | Polygonum barbatum | Anticancer | CAL-27 (Oral Cancer) | 48.52 ± 0.95 | [6][7] |

| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid (Compound 2) | Polygonum barbatum | Anti-angiogenesis | CAM Assay | 13.4 ± 1.1 | [6][7] |

| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid (Compound 3) | Polygonum barbatum | Anticancer | CAL-27 (Oral Cancer) | 86.95 ± 4.39 | [6] |

| Asperterreusine A | Aspergillus terreus | Cytotoxic | A-549 (Lung Cancer) | Not specified | [9] |

| (S)-5,7-dichloro-6-methoxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | Amorosia sp. | Anti-inflammatory | Not specified | Not specified | [3] |

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for drug development. Some dihydrobenzofuran derivatives have been shown to induce apoptosis in cancer cells. The apoptotic signaling pathway is a key target for many anticancer drugs.

Figure 2: A simplified diagram of a potential apoptotic signaling pathway targeted by dihydrobenzofuran derivatives.

Studies on dihydrobenzofuran derivatives isolated from Polygonum barbatum suggest that their anticancer activity may be mediated through the induction of apoptosis.[7] Docking studies have indicated that these compounds may target DNA and thymidylate synthase (TS).[7] Furthermore, analysis of fluorinated benzofuran and dihydrobenzofuran derivatives has shown inhibition of the anti-apoptotic protein Bcl-2 and cleavage of PARP-1, both hallmarks of apoptosis.[10]

Conclusion and Future Directions

The discovery and isolation of novel dihydrobenzofuran natural products remain a promising avenue for the identification of new drug leads. The methodologies outlined in this guide provide a robust framework for researchers to successfully navigate the journey from natural source to pure, biologically active compound. Future research should focus on exploring underexplored ecological niches, such as extremophilic fungi, for novel dihydrobenzofuran scaffolds. Additionally, the integration of advanced analytical techniques, such as metabolomics and genome mining, will undoubtedly accelerate the discovery process. A deeper understanding of the mechanisms of action and signaling pathways affected by these compounds will be paramount in translating these natural products into clinically effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Progress in the discovery of new bioactive substances from deep-sea associated fungi during 2020-2022 [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Selective Oxidation of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol, to its corresponding aldehyde, 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carbaldehyde. The resulting aldehyde is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The primary challenge lies in preventing over-oxidation to the carboxylic acid.[1][2] This note outlines several reliable methods for the oxidation of this compound, a common scaffold in medicinal chemistry. The protocols provided are based on well-established and mild oxidation procedures to ensure high yield and purity of the desired aldehyde.

Reaction Scheme

References

Application Notes and Protocols: Esterification of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of various esters from (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanol. This starting material is a valuable building block in medicinal chemistry, and its ester derivatives are of significant interest for the development of novel therapeutic agents. The protocols herein describe three common and effective esterification methods: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. These methods offer versatility in substrate scope and reaction conditions, accommodating a range of carboxylic acids. This document is intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The benzofuran moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Esterification of the primary alcohol group of this compound allows for the modulation of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile. Benzofuran esters, in particular, have been investigated for their potential as antioxidant and antifungal agents.[1][3]

These application notes provide exemplary protocols for the synthesis of acetate, benzoate, and pivalate esters of this compound, representing a range of steric and electronic properties of the acyl donor.

Exemplary Esterification Protocols

Note: The following protocols are illustrative and based on general synthetic methodologies. Optimization of reaction conditions may be necessary to achieve desired yields and purity for specific substrates.

Fischer Esterification: Synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl acetate

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is a cost-effective method, particularly when one of the reagents can be used in large excess to drive the equilibrium towards the product.[5]

Protocol:

-

To a solution of this compound (1.0 g, 5.61 mmol) in acetic acid (10 mL, excess), add concentrated sulfuric acid (0.1 mL) dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 118 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the excess acid, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure ester.[6]

Logical Workflow for Fischer Esterification:

Caption: Workflow for Fischer Esterification.

Steglich Esterification: Synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl benzoate

The Steglich esterification is a mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] It is particularly useful for acid-sensitive substrates and can be performed at room temperature.[8]

Protocol:

-

Dissolve this compound (1.0 g, 5.61 mmol), benzoic acid (0.75 g, 6.17 mmol), and DMAP (0.07 g, 0.56 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-